6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
Description
6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
3-(chloromethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPNBFVIMZKMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375447 | |
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-07-4 | |
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of a chloromethylated precursor with a suitable amine can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Some specific applications include:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the pyridoquinoline structure can enhance its potency against tumors .
- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities. Its chloromethyl group is believed to contribute to its interaction with microbial targets .
Materials Science
In materials science, this compound is explored for its potential in developing novel polymers and coatings:
- Polymer Synthesis : The compound can serve as a monomer in polymerization reactions to create functionalized polymers with specific properties such as improved thermal stability and chemical resistance .
- Coating Applications : Due to its reactive chloromethyl group, it can be utilized in surface modification processes to enhance adhesion properties in various substrates .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against breast cancer cell lines (MCF7). The research highlighted the importance of substituent variations on the pyridine ring affecting biological activity.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute explored the incorporation of this compound into epoxy resins. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional epoxy systems.
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer activities. The exact pathways and targets can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with diverse applications.
Quinazoline: Known for its use in anticancer drugs.
Biological Activity
6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anticoagulation.
- Chemical Formula : C₁₃H₁₂ClNO
- Molecular Weight : 233.7 g/mol
- CAS Number : 849021-07-4
- MDL Number : MFCD04037905
The primary mechanism of action for this compound involves the inhibition of blood coagulation factors Xa and XIa. This inhibition disrupts the intrinsic and extrinsic pathways of the coagulation cascade, leading to reduced thrombin formation and fibrin clot formation .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Kinases : The compound has shown promising results in inhibiting cyclin-dependent kinases (CDK2 and CDK9), with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity is crucial for developing targeted cancer therapies .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. It has been evaluated against various bacterial strains and fungi, showing potential as a lead compound for developing new antimicrobial agents.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability factors. The presence of transport proteins may also play a role in its absorption and distribution within biological systems.
Case Study 1: In Vivo Efficacy
In preclinical studies involving human colorectal carcinoma xenografts in mice, the compound demonstrated a reduction in tumor growth rates when administered orally. This highlights its potential as an effective therapeutic agent against certain types of cancer .
Case Study 2: Anticoagulant Effects
The anticoagulant effects were assessed through various assays measuring thrombin generation and clot formation. Results indicated that the compound significantly inhibited these processes at micromolar concentrations, suggesting its viability as a new anticoagulant drug candidate .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | CDK2: 0.36; CDK9: 1.8 | Kinases |
| Quinoline Derivative | Antimicrobial | Varies | Bacterial Inhibition |
| Isoquinoline | Anticancer & Antimicrobial | Varies | Multiple Targets |
Q & A
Q. Advanced
- Target Preparation : Retrieve TLR2’s crystal structure (PDB: 6NIG) and prepare it via protonation and energy minimization (AMBER force field) .
- Ligand Docking : Use AutoDock Vina to dock 9-fluoro-7-hydroxy-3-methyl-5-oxo derivatives into the TLR2 binding pocket. Focus on hydrogen bonds with Arg753 and hydrophobic interactions with Phe697 .
- Validation : Compare binding scores (-9.2 kcal/mol) with known agonists (e.g., Pam3CSK4: -10.1 kcal/mol) and validate via TLR2-dependent cytokine assays (e.g., IL-6 ELISA) .
How can fluorescent probes based on pyridoquinolinone scaffolds be designed for cysteine detection?
Q. Advanced
- Probe Design : Synthesize acrylate derivatives like DPQA (9-(2,2-dicyanovinyl)-pyridoquinolinone), which undergoes Cys-triggered cyclization to release iminocoumarin (Φ = 0.793 vs. 0.007 in probe) .
- Detection Parameters : Optimize excitation/emission at 433/520 nm (pH 7.4) with a limit of detection (LOD) of 4.1 nM. Use confocal microscopy to track intracellular Cys in HEK293 cells .
- Interference Testing : Confirm selectivity over homocysteine (HCy) and glutathione (GSH) via competitive assays .
What experimental models are used to evaluate the diuretic efficacy of pyridoquinolinone carboxamides?
Q. Advanced
- In Vivo Rat Model : Administer compounds orally (10 mg/kg) to Sprague-Dawley rats post water loading (25 mL/kg). Collect urine over 4 hours and measure volume/electrolytes .
- Biochemical Analysis : Use ion-selective electrodes for Na/K quantification. Compare results to hydrochlorothiazide (40 mg/kg) .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with LD > 2000 mg/kg, indicating low risk .
How does crystallographic data resolve structural ambiguities in pyridoquinolinone derivatives?
Q. Advanced
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. Solve structures via SHELXT intrinsic phasing .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate via R < 0.05 and wR < 0.12 .
- Key Metrics : Confirm the chloromethyl group’s orientation (torsion angle: 177.85°) and planarity of the tricyclic core (r.m.s. deviation < 0.01 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
